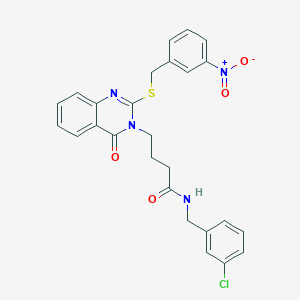

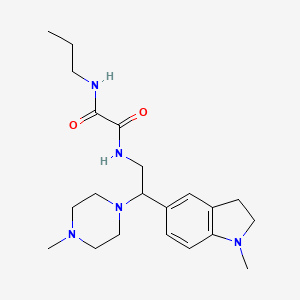

![molecular formula C18H13BrN2O2S B2788480 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872209-37-5](/img/structure/B2788480.png)

7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

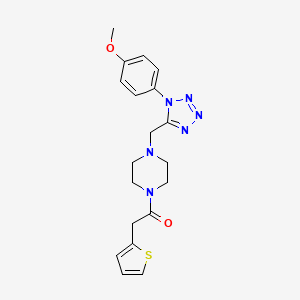

The compound “7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidine ring, a phenyl group, a thione group, and methoxy and bromo substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving cyclization and substitution . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromo group might make it susceptible to nucleophilic substitution reactions, while the thione group could potentially undergo redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar methoxy group and the nonpolar phenyl and pyrimidine rings .Mécanisme D'action

7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its therapeutic effects by targeting various molecular pathways. This compound has been shown to inhibit the activity of Akt and mTOR, which are important signaling pathways involved in cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation. Furthermore, this compound activates the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.

Biochemical and Physiological Effects:

This compound has been shown to modulate various biochemical and physiological processes. This compound inhibits the activity of enzymes involved in DNA replication and repair, which contributes to its anti-cancer effects. This compound also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes, which contributes to its neuroprotective effects. Additionally, this compound modulates the activity of ion channels and neurotransmitter receptors, which may contribute to its therapeutic effects in neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several advantages for lab experiments. This compound is readily synthesized using a one-pot reaction, which makes it easy to obtain in large quantities. This compound is also stable under physiological conditions, which allows for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which limits its use in aqueous systems. Additionally, this compound has not been extensively studied in animal models, which limits its translational potential.

Orientations Futures

There are several future directions for the study of 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models. This would provide valuable information on the bioavailability and efficacy of this compound in vivo. Another potential direction is to explore the use of this compound in combination with other drugs or therapies. This may enhance the therapeutic effects of this compound and reduce the potential for drug resistance. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. This would provide valuable insights into the potential targets for drug development.

Méthodes De Synthèse

7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be synthesized using a one-pot reaction of 2-aminopyrimidine-5-carbonitrile, 4-bromo-2-hydroxybenzaldehyde, and 2-phenyl-2-thioxoacetohydrazide in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 225-227°C.

Applications De Recherche Scientifique

7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propriétés

IUPAC Name |

7-bromo-9-methoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c1-22-14-9-12(19)7-11-8-13-17(23-15(11)14)20-16(21-18(13)24)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCQVVLZXUQOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

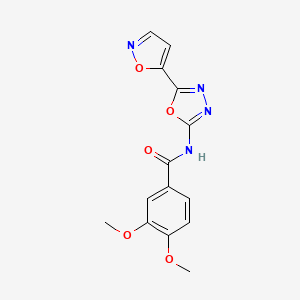

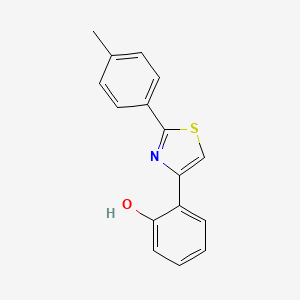

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2788397.png)

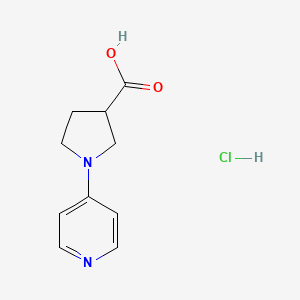

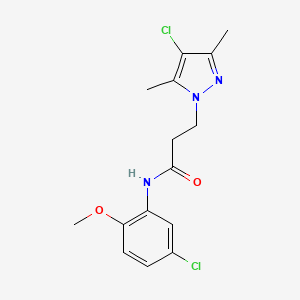

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2788400.png)

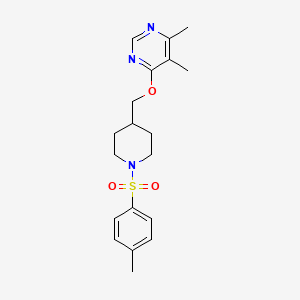

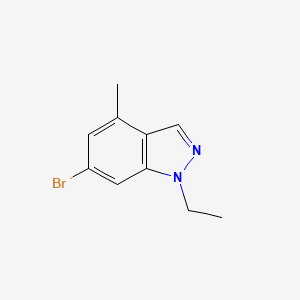

![Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2788402.png)

![2-[(2R,4Ar,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2788408.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)